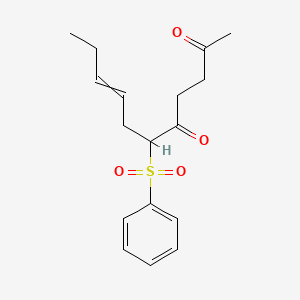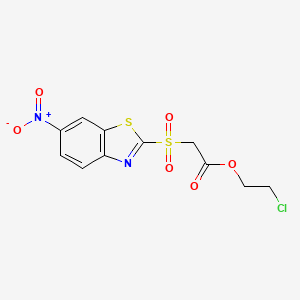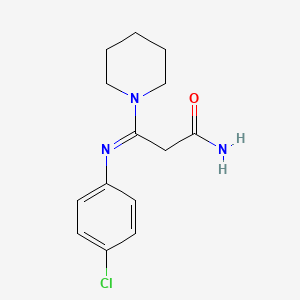
beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide: is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a 4-chlorophenyl group attached to an imino moiety, which is further connected to a piperidine ring and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone to form the imine intermediate. This intermediate is then reacted with piperidine and a propanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation and subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, alkyl halides, solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Hydroxyl derivatives, oxides.
Reduction: Amine derivatives.
Substitution: Hydroxylated, aminated, or alkylated products.
Applications De Recherche Scientifique
Chemistry: Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various medical conditions, including its role as an inhibitor or modulator of specific biological targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Beta-((4-Bromophenyl)imino)-1-piperidinepropanamide: Similar structure with a bromine atom instead of chlorine.
Beta-((4-Methylphenyl)imino)-1-piperidinepropanamide: Similar structure with a methyl group instead of chlorine.
Beta-((4-Fluorophenyl)imino)-1-piperidinepropanamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
75723-09-0 |
|---|---|
Formule moléculaire |
C14H18ClN3O |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)imino-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H18ClN3O/c15-11-4-6-12(7-5-11)17-14(10-13(16)19)18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H2,16,19) |
Clé InChI |
LOCVAXNNGHADHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


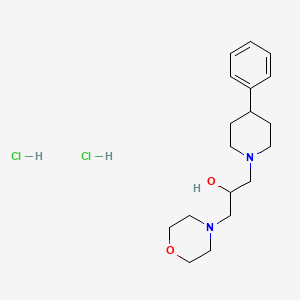
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

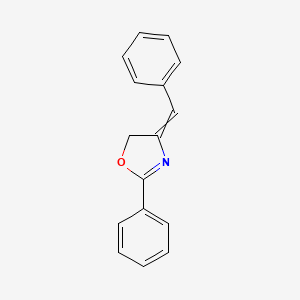
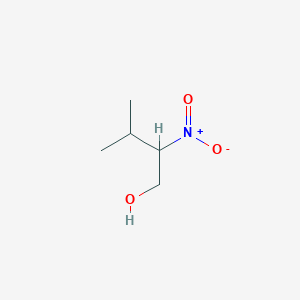

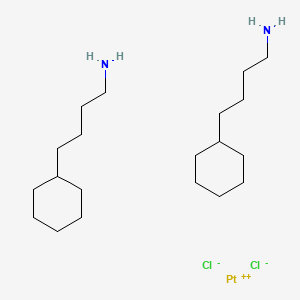

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
